molecular formula C12H22O11 B7803540 4-O-beta-D-Galactopyranosyl-D-fructose

4-O-beta-D-Galactopyranosyl-D-fructose

Cat. No. B7803540
M. Wt: 342.30 g/mol
InChI Key: JCQLYHFGKNRPGE-WJONTELPSA-N
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Description

Lactulose is a disaccharide (sugar) synthesized from fructose and galactose, Lactulose is used to treat constipation and some liver diseases. Nondigestible in mammals, lactulose passes unabsorbed down to the large intestine where resident bacteria consume it and produce lactic, acetic, and formic acids, which draw fluid into the bowel to soften the stool (laxative effect). Acidification of the colon contents attracts ammonia from the bloodstream, assisting stool excretion;  helpful in liver failure when ammonia cannot be detoxified. (NCI04)
A synthetic disaccharide used in the treatment of constipation and hepatic encephalopathy. It has also been used in the diagnosis of gastrointestinal disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p887)

Scientific Research Applications

Crystal Structure and Spectroscopy

  • Crystal Structure Analysis : 4-O-beta-D-Galactopyranosyl-D-fructose, also known as lactulose, exhibits a beta-furanose form in its crystalline structure, with extensive hydrogen bonding forming a three-dimensional network. This was confirmed by X-ray crystallography and 13C CPMAS n.m.r. spectroscopy (Jeffrey et al., 1992).

Enzymatic Production and Applications

  • Lactosucrose Production : Lactosucrose, consisting of galactose, glucose, and fructose, is prepared from lactose and sucrose using a levansucrase enzyme derived from Zymomonas mobilis. This process demonstrates the potential for producing valuable oligosaccharides (Han et al., 2009).

Industrial Processing and Kinetics

  • Lactose to Lactulose Isomerization : The isomerization kinetics of lactose to lactulose in alkaline medium has been studied. Parameters like temperature, pH, and time significantly influence the conversion efficiency and reaction rate, which is vital for industrial production (Hashemi & Ashtiani, 2010).

Molecular Structure and Analysis

  • NMR Analysis of Lactulose : The molecular structure of lactulose has been investigated in detail using NMR. This research offers insights into the transglycosylation disaccharide structure, essential for understanding its biochemical properties (Mayer et al., 2004).

Novel Disaccharide Synthesis

  • Synthesis of Glycosylated Derivatives : Research has been conducted on synthesizing novel disaccharides of glycosylated 1,5-anhydro-D-ketoses, including variations of 4-O-beta-D-galactopyranosyl-D-fructose. This represents an important advancement in carbohydrate chemistry (Ágoston et al., 2009).

Biological and Pharmacological Applications

  • Prebiotic Applications : Lactulose, as a prebiotic sugar, has potential applications in food and pharmaceutical industries, particularly for conditions like encephalopathy and chronic constipation. Research has focused on its production and biological properties (Kim et al., 2016).

Analytical Methods and Detection

  • HPLC Determination in Milk : Lactulose's determination in heat-treated milk using HPLC is crucial for assessing heat-induced modifications in milk. This research contributes to food quality and safety analysis (Manzi & Pizzoferrato, 2013).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQLYHFGKNRPGE-WJONTELPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@]([C@H]2O)(CO)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-beta-D-Galactopyranosyl-alpha-D-fructose

CAS RN

4618-18-2
Record name D-Fructose, 4-O-.beta.-D-galactopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lactulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-beta-D-Galactopyranosyl-D-fructose
Reactant of Route 2
4-O-beta-D-Galactopyranosyl-D-fructose
Reactant of Route 3
4-O-beta-D-Galactopyranosyl-D-fructose
Reactant of Route 4
4-O-beta-D-Galactopyranosyl-D-fructose
Reactant of Route 5
4-O-beta-D-Galactopyranosyl-D-fructose
Reactant of Route 6
4-O-beta-D-Galactopyranosyl-D-fructose

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